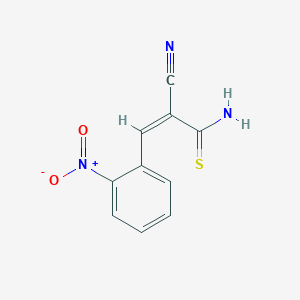![molecular formula C15H20N6O2 B5547130 5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)
5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Triazole derivatives, including structures similar to the specified compound, are typically synthesized through cycloaddition reactions. A notable method involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, providing a regiocontrolled synthesis of triazole derivatives. This approach is valuable for generating triazole-containing scaffolds, which are essential for developing peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015). Such methods underscore the versatility of triazoles in synthesizing complex organic compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using single-crystal X-Ray diffraction techniques, as demonstrated in studies of similar compounds. These structures are characterized by their stability and unique bonding patterns, which contribute to their chemical reactivity and interaction with biological systems (L'abbé et al., 2010).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including the Dimroth rearrangement, which can influence the development of novel compounds with specific biological activities. The reactivity of triazole derivatives can be manipulated to synthesize compounds with desired chemical properties, such as inhibitors for specific proteins (Sutherland & Tennant, 1971).
科学的研究の応用
Triazole-Based Scaffolds in Peptidomimetics and Biologically Active Compounds
5-Amino-1,2,3-triazole-4-carboxylic acid, closely related to 5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide, is useful in creating collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This chemistry can be influenced by the Dimroth rearrangement, but a protocol based on ruthenium-catalyzed cycloaddition has been developed to give a protected version of this triazole amino acid, which is significant for creating triazole-containing dipeptides with structural motifs of turn inducers and triazoles active as HSP90 inhibitors (Ferrini et al., 2015).
Synthesis of v-Triazolo[4,5-d]pyrimidines
The synthesis of v-triazolo[4,5-d]pyrimidines is another area where 5-amino-1,2,3-triazole-4-carboxamide derivatives play a role. This involves heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride to afford acetyl derivatives of the isomeric 4-substituted 5-anilino-1,2,3-triazoles. This process, involving the Dimroth rearrangements, leads to the formation of v-triazolo[4,5-d]pyrimidine derivatives, which are significant in the field of heterocyclic chemistry (Sutherland & Tennant, 1971).
Crystal Structure and Rearrangement Studies
The study of the crystal structure of 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, related to the chemical , sheds light on the Dimroth rearrangement process. This research is crucial for understanding the structural properties of these compounds and their potential applications in various fields, including material science and drug development (L'abbé et al., 2010).
Synthesis of 5-HT4 Receptor Antagonists
Indazole and benzimidazolone derivatives, including triazole-based compounds similar to this compound, have been synthesized and evaluated as 5-HT4 receptor antagonists. This research is significant in the development of drugs targeting the 5-HT4 receptor, which is important in various neurological and gastrointestinal disorders (Schaus et al., 1998).
作用機序
特性
IUPAC Name |
5-[[2-(diethylamino)acetyl]amino]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-3-20(4-2)10-12(22)17-15-13(14(16)23)18-21(19-15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,23)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGQDARFFXKVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=NN(N=C1C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)
![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)
![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)
![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)
![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)


![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)